1-Methylethyl 1-pentanesulfonate

Description

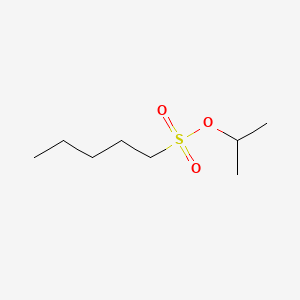

Structure

2D Structure

3D Structure

Properties

CAS No. |

91284-47-8 |

|---|---|

Molecular Formula |

C8H18O3S |

Molecular Weight |

194.29 g/mol |

IUPAC Name |

propan-2-yl pentane-1-sulfonate |

InChI |

InChI=1S/C8H18O3S/c1-4-5-6-7-12(9,10)11-8(2)3/h8H,4-7H2,1-3H3 |

InChI Key |

SWLZRVUODQCRSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCS(=O)(=O)OC(C)C |

Origin of Product |

United States |

Mechanistic Investigations of 1 Methylethyl 1 Pentanesulfonate Reactivity

Elucidation of Leaving Group Properties in Nucleophilic Substitution

Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide (B78521) ion is a strong base and thus a poor leaving group. libretexts.orgperiodicchemistry.comlibretexts.org A common strategy to overcome this limitation is to convert the alcohol into a sulfonate ester. libretexts.orgperiodicchemistry.com The resulting sulfonate group is an excellent leaving group, often even better than halides, because its negative charge is stabilized by resonance across the sulfonyl group. pearson.com This conversion renders the reactivity of the alcohol derivative similar to that of an alkyl halide, enabling it to participate readily in nucleophilic substitution reactions. periodicchemistry.com

The sulfonate ester moiety serves as a potent electrophilic partner in many synthetic transformations. eurjchem.com The stability of the resulting sulfonate anion is a key factor driving these reactions forward. pearson.com

Stereochemical Implications in SN2 Reactions

Bimolecular nucleophilic substitution (SN2) reactions are characterized by a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wordpress.com A defining feature of the SN2 mechanism is the inversion of configuration at the chiral center. flashcards.world This occurs because the nucleophile must approach the substrate from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.org

This stereospecificity is a direct consequence of the electronic repulsion between the electron-rich nucleophile and the leaving group, which also possesses a lone pair of electrons. libretexts.org Therefore, when a chiral alcohol is converted to 1-methylethyl 1-pentanesulfonate and then subjected to an SN2 reaction, the product will have the opposite stereochemistry of the starting alcohol. wordpress.comlibretexts.org For example, an SN2 reaction starting with an R-configured substrate will yield an S-configured product. libretexts.org

Kinetic and Thermodynamic Parameters Governing Substitution Pathways

The pathway of a nucleophilic substitution reaction, whether SN1 or SN2, is governed by several kinetic and thermodynamic factors, including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the leaving group's ability. solubilityofthings.com Since this compound possesses an excellent leaving group, the choice between SN1 and SN2 is primarily dictated by the other factors.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (a bimolecular process), whereas the SN1 reaction rate depends only on the substrate concentration (a unimolecular process). ulethbridge.ca Strong nucleophiles favor the SN2 pathway, while weak nucleophiles are more conducive to SN1 reactions. wordpress.com Steric hindrance around the reaction center significantly slows down SN2 reactions by impeding the backside attack of the nucleophile. flashcards.world

Solvent polarity also plays a critical role. Polar aprotic solvents are preferred for SN2 reactions because they can dissolve the nucleophile without solvating it so extensively that its reactivity is diminished. flashcards.worldulethbridge.ca In contrast, polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate formed in the rate-determining step.

| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway |

|---|---|---|

| Substrate Structure | Favored for tertiary > secondary substrates due to carbocation stability. ulethbridge.ca | Favored for primary > secondary substrates due to minimal steric hindrance. solubilityofthings.com |

| Nucleophile Strength | Largely unaffected as the nucleophile is not in the rate-determining step. Favored by weak nucleophiles. wordpress.com | Rate increases with stronger, less sterically hindered nucleophiles. wordpress.comsolubilityofthings.com |

| Leaving Group Ability | Good leaving groups (like sulfonates) are essential to facilitate carbocation formation. solubilityofthings.com | Good leaving groups (like sulfonates) are essential for the concerted displacement. solubilityofthings.com |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols) that stabilize the carbocation intermediate. | Favored by polar aprotic solvents (e.g., DMF, acetone) that do not hinder the nucleophile. flashcards.world |

Role of Sulfonate Esters in Reductive Transformations

While primarily known as leaving groups, sulfonate esters can also participate in reductive transformations. eurjchem.com Recent research has focused on developing reductively-labile sulfonate ester protecting groups. nih.gov These groups are designed to be cleaved under the mild reducing conditions found within living cells, such as the presence of glutathione. nih.gov This approach allows for the controlled release of sulfonated molecules, like dyes or drugs, inside a cell. nih.gov The mechanism involves the reduction of the sulfonate ester, which can lead to a self-immolative cleavage process, releasing the free sulfonate. nih.gov

Mechanistic Studies of Transition-Metal-Catalyzed Reactions Involving Sulfonates

The utility of sulfonate esters extends to transition-metal-catalyzed cross-coupling reactions, where they can serve as electrophilic partners, similar to aryl or alkyl halides. eurjchem.commdpi.com A deep understanding of the reaction mechanism is crucial for improving the efficiency and selectivity of these transformations. nih.gov

In nickel-catalyzed C-S bond forming reactions, for example, aryl mesylates have been shown to be effective coupling partners for thiolates. mdpi.com The proposed catalytic cycle for many of these reactions involves several key steps: oxidative addition of the metal catalyst into the carbon-sulfonate bond, transmetalation with a nucleophilic partner, and reductive elimination to form the final product and regenerate the active catalyst. mdpi.com The specific nature of the ligands, metal center, and reaction conditions dictates the efficiency of each step in the catalytic cycle. researchgate.netyoutube.com

Influence of Reaction Conditions on Mechanistic Divergence

The reaction pathway that this compound undertakes is highly dependent on the specific reaction conditions employed. researchgate.net A shift in solvent, temperature, or the nature of the base can divert the reaction from substitution to elimination or vice versa. pressbooks.pub

For instance, in the presence of a strong, non-nucleophilic base like potassium tert-butoxide, an E2 elimination is highly favored. Conversely, using a good nucleophile that is a weak base, such as an azide (B81097) or halide ion in a polar aprotic solvent, will promote an SN2 reaction. wordpress.com SN1 and E1 reactions become competitive when the substrate is dissolved in a polar protic solvent without a strong nucleophile or base, particularly at higher temperatures which favor elimination. pressbooks.pubmsu.edu The formation of the sulfonate ester itself requires specific conditions, typically high concentrations of both the parent sulfonic acid and the alcohol, with minimal water present. enovatia.com The presence of even a slight excess of base can prevent ester formation entirely. researchgate.net This sensitivity allows chemists to control the reaction outcome by carefully selecting and controlling the reaction environment.

Theoretical and Computational Chemistry Approaches to 1 Methylethyl 1 Pentanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve the electronic Schrödinger equation, are fundamental to determining the electronic structure of a molecule. northwestern.edu These calculations reveal the distribution of electrons and energy levels of molecular orbitals, which are crucial for predicting reactivity. northwestern.eduresearchgate.net Methods like Density Functional Theory (DFT) are often employed to optimize the molecule's geometry and compute its electronic properties. researchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of electrostatic potential (MEP) on the molecular surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. researchgate.net For 1-Methylethyl 1-pentanesulfonate, the oxygen atoms of the sulfonate group would be expected to be electron-rich, while the sulfur atom and the carbon atoms bonded to oxygen would be electron-poor.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes, calculated using a representative DFT method like B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 9.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | +1.8 | Indicates a significant positive partial charge, making it an electrophilic center. |

| Mulliken Charge on Ester Oxygen | -0.6 | Indicates a negative partial charge, a potential site for protonation or coordination. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations model the molecule using a force field, which is a set of parameters that define the potential energy of the system based on the positions of its atoms. This allows for the exploration of the molecule's conformational landscape and its interactions with other molecules, such as solvents or reactants. researchgate.netnih.gov

For this compound, MD simulations can reveal the preferred three-dimensional shapes (conformations) arising from the rotation around single bonds in its pentyl and isopropyl groups. science.gov By simulating the molecule in a liquid phase, one can study intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern its bulk properties. nih.gov Radial distribution functions (RDFs) can be calculated from MD trajectories to understand the structuring of solvent molecules around the sulfonate ester. nih.gov

Table 2: Hypothetical Conformational Analysis of the Pentyl Chain in this compound (Note: Data is illustrative of results from an MD simulation.)

| Dihedral Angle (C-C-C-C) | Conformation | Relative Potential Energy (kcal/mol) | Population (%) |

| ~180° | Anti (trans) | 0.0 | 65 |

| ~60° | Gauche (+) | 0.9 | 17 |

| ~-60° | Gauche (-) | 0.9 | 17 |

| ~0° | Syn (eclipsed) | 5.0 | <1 |

Density Functional Theory (DFT) Applications in Reaction Pathway Mapping

Density Functional Theory (DFT) is a widely used computational method to investigate chemical reaction mechanisms. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. researchgate.net By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. pku.edu.cn

For a sulfonate ester like this compound, a key reaction is nucleophilic substitution, where a nucleophile attacks the carbon atom of the isopropyl group, and the pentanesulfonate group acts as a leaving group. DFT calculations can determine the activation energy for this process, which is the energy difference between the reactants and the transition state. ijcce.ac.ir This information helps in predicting the reaction rate and understanding whether the reaction proceeds through a concerted (e.g., SN2) or a stepwise (e.g., SN1) mechanism.

Table 3: Illustrative DFT-Calculated Energies for a Hypothetical SN2 Reaction with Bromide (Reaction: Br⁻ + this compound → 2-Bromopropane + 1-Pentanesulfonate⁻)

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated reactants in the gas phase. |

| Transition State | +18.5 | Highest energy point along the reaction coordinate. |

| Products | -5.2 | Isolated products in the gas phase. |

Computational Assessment of Leaving Group Ability and Anion Stability

The efficiency of many reactions involving sulfonate esters depends on the ability of the sulfonate group to depart as a stable anion. The stability of the resulting anion is a direct measure of the leaving group's quality. Computational methods can quantify this by calculating the properties of the 1-pentanesulfonate anion.

A common approach is to calculate the gas-phase acidity of the corresponding sulfonic acid (1-pentanesulfonic acid). A lower acidity (higher pKa) corresponds to a less stable conjugate base (the anion), making it a poorer leaving group. DFT calculations can predict the Gibbs free energy of deprotonation, which correlates with anion stability. The stability of the 1-pentanesulfonate anion can be compared with that of other common sulfonate leaving groups, such as tosylate or mesylate, and with simple halide ions. Anions that can effectively delocalize the negative charge, often through resonance and inductive effects, are more stable. researchgate.netresearchgate.net

Table 4: Illustrative Calculated Gas-Phase Anion Stabilities (Note: Values are hypothetical and for comparative purposes.)

| Anion | Calculated Gas-Phase Basicity (kcal/mol) | Relative Leaving Group Ability |

| Chloride (Cl⁻) | 321.5 | Good |

| 1-Pentanesulfonate | 305.8 | Excellent |

| Triflate (CF₃SO₃⁻) | 285.0 | Super |

| Acetate (CH₃COO⁻) | 338.7 | Poor |

Computational Studies on Solvent Effects in Sulfonate Ester Reactions

Solvent plays a critical role in chemical reactions, often influencing reaction rates by orders of magnitude. Computational models can account for solvent effects in two primary ways: implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. mdpi.com Explicit models involve including a number of individual solvent molecules in the simulation, providing a more detailed picture of specific solvent-solute interactions like hydrogen bonding, but at a much higher computational cost. researchgate.netresearchgate.net

For reactions of this compound, computational studies can simulate a reaction in different solvents (e.g., a polar protic solvent like ethanol (B145695) versus a polar aprotic solvent like acetone) to predict how the solvent stabilizes or destabilizes the reactants, transition state, and products. This is particularly important for nucleophilic substitution reactions, where the charge separation in the transition state is highly sensitive to the polarity of the surrounding medium. researchgate.net

Table 5: Illustrative Calculated Solvent Effects on the Activation Energy of a Hypothetical SN1 Reaction (Note: Data is illustrative.)

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 35.0 |

| Diethyl Ether | 4.3 | 28.5 |

| Acetone | 21 | 24.1 |

| Water | 78 | 20.5 |

The Synthetic Versatility of this compound in Modern Organic Chemistry

The field of organic synthesis continually seeks novel reagents and building blocks to construct complex molecular architectures with precision and efficiency. Among the vast arsenal (B13267) of synthetic tools, sulfonate esters have carved out a significant niche as versatile intermediates. This article focuses on the chemical applications of a specific sulfonate ester, this compound, exploring its utility as a precursor, its role in alkylation and derivatization, its potential applications in stereoselective synthesis, and its function as a synthon in the assembly of intricate molecules.

Advanced Analytical Characterization of 1 Methylethyl 1 Pentanesulfonate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the characterization of 1-Methylethyl 1-pentanesulfonate, providing unambiguous structural information and confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecule's structure. chemguide.co.uk

In ¹H NMR spectroscopy, the proton signals for the pentyl and isopropyl moieties would be distinct. The isopropyl group's methine proton would appear as a multiplet, coupled to the six equivalent methyl protons, which would present as a doublet. The pentyl chain would show a series of multiplets corresponding to the different methylene (B1212753) groups, with the terminal methyl group appearing as a triplet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. libretexts.orglibretexts.org The spectrum would show distinct signals for the carbonyl carbon of the ester, the methine and methyl carbons of the isopropyl group, and each of the five carbons in the pentyl chain. pressbooks.pub The chemical shifts are influenced by the electronegativity of the neighboring atoms, particularly the oxygen and sulfur atoms of the sulfonate group. libretexts.org

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar functional groups and structures.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isopropyl CH | 4.8 - 5.0 | Septet | 1H |

| Pentyl α-CH₂ | 3.0 - 3.2 | Triplet | 2H |

| Pentyl β-CH₂ | 1.7 - 1.9 | Multiplet | 2H |

| Pentyl γ, δ-CH₂ | 1.3 - 1.5 | Multiplet | 4H |

| Isopropyl CH₃ | 1.3 - 1.4 | Doublet | 6H |

| Pentyl ω-CH₃ | 0.8 - 1.0 | Triplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Isopropyl CH | 75 - 80 | ||

| Pentyl α-C | 50 - 55 | ||

| Pentyl β-C | 28 - 32 | ||

| Pentyl γ-C | 22 - 26 | ||

| Isopropyl CH₃ | 21 - 24 | ||

| Pentyl δ-C | 21 - 24 |

Note: Spectra are typically recorded in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. chemguide.co.uk

Advanced Mass Spectrometry for Molecular Confirmation and Purity

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound, as well as for identifying potential impurities. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the calculation of its elemental formula.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and key fragment ions would result from the cleavage of the ester bond. docbrown.info Expected fragments would include ions corresponding to the loss of the isopropyl group, the pentyl group, and rearrangements involving the sulfonate moiety. docbrown.info Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even greater structural detail. mzcloud.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is generated based on common fragmentation patterns of sulfonate esters.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 194 | [C₈H₁₈O₃S]⁺ | Molecular Ion (M⁺) |

| 151 | [C₅H₁₁O₃S]⁺ | Loss of isopropyl group (M - 43) |

| 123 | [C₈H₁₅O]⁺ | Loss of SO₂ (M - 71) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of the functional groups present in this compound. nih.gov The characteristic vibrational frequencies of the sulfonate group are particularly informative.

The FTIR spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate ester. researchgate.net Additional key peaks would include C-H stretching vibrations from the alkyl chains and C-O stretching from the ester linkage. acs.orgunifr.ch

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is based on established vibrational frequencies for sulfonate esters. researchgate.netacs.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850 - 3000 | C-H stretch (alkyl) | Medium-Strong |

| 1350 - 1380 | S=O asymmetric stretch | Strong |

| 1170 - 1200 | S=O symmetric stretch | Strong |

Chromatographic Methodologies for Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of sulfonate esters. pnrjournal.comchrom-china.com Due to the lack of a strong chromophore in the target molecule, a UV detector set to a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be suitable for detection.

A reversed-phase HPLC method would be the most common approach. oatext.comoatext.com Separation would be achieved on a C8 or C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pnrjournal.compnrjournal.com Gradient elution may be necessary to resolve all potential impurities. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification. pnrjournal.com

Table 4: Typical HPLC Parameters for the Analysis of this compound This table outlines a general method based on the analysis of similar sulfonate esters. pnrjournal.comoatext.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV at 210 nm or ELSD/CAD |

| Injection Volume | 10 µL |

Gas Chromatography for Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile components and impurities in a sample of this compound. nih.govrsc.org Sulfonate esters are known to be amenable to GC analysis, which can provide excellent separation of structurally similar compounds. chrom-china.com

A typical GC method would utilize a mid-polarity capillary column. restek.com The sample, dissolved in a suitable solvent, is injected into the heated inlet where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase. The mass spectrometer allows for the identification of each eluting peak. japsonline.com

Table 5: General GC-MS Conditions for the Analysis of this compound This table presents a general method based on the analysis of other sulfonate esters. nih.govrestek.com

| Parameter | Condition |

|---|---|

| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Crystallographic Characterization and Solid-State Structural Analysis

The comprehensive characterization of a chemical compound's solid-state structure is fundamental to understanding its physical properties and behavior. For this compound, this involves determining the arrangement of its molecules in a crystalline lattice and analyzing its conformational properties in the solid state. While specific crystallographic data for this compound is not publicly available in the refereed literature, this section outlines the advanced analytical techniques employed for such characterization, drawing on findings from analogous short-chain alkyl and aryl sulfonate esters.

In the absence of specific data, we can infer potential structural features from studies on similar sulfonate esters. For instance, crystallographic studies on flexible sulfonic ester derivatives have revealed the adoption of distinct conformational motifs in the solid state, such as "hairpin" and "stepped" conformations. acs.orgnih.gov These conformations are stabilized by a combination of intramolecular and intermolecular forces, including π-stacking (if aromatic rings are present) and van der Waals interactions. acs.orgnih.gov In the case of this compound, which lacks aromatic rings, the crystal packing would be primarily governed by van der Waals forces and dipole-dipole interactions originating from the polar sulfonate group. The flexible pentyl and isopropyl chains would likely adopt low-energy staggered conformations.

The expected crystallographic data from a single-crystal X-ray diffraction analysis of this compound would be presented in a standardized format, as shown in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1295 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: This table presents hypothetical data for illustrative purposes, as experimental crystallographic data for this compound is not currently found in the public domain.

Beyond X-ray diffraction, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of atoms in a solid. Solid-state NMR can provide information on molecular conformation, dynamics, and intermolecular interactions, and is particularly useful for materials that are not amenable to single-crystal X-ray diffraction. aip.orgmdpi.com

For this compound, ¹³C and ¹H solid-state NMR would be highly informative. Cross-polarization magic-angle spinning (CP-MAS) experiments would allow for the resolution of distinct signals for the carbon and proton atoms in the pentyl and isopropyl groups, providing insights into their local chemical environments and conformations. aip.orgaip.org Temperature-dependent solid-state NMR studies could also reveal information about the mobility of the alkyl chains within the crystal lattice. aip.org

Future Research Trajectories for 1 Methylethyl 1 Pentanesulfonate and Sulfonate Esters

Development of Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of sulfonate esters often involves the use of sulfonyl chlorides in the presence of amine bases, which can be hazardous and generate significant waste. eurjchem.com Future research will increasingly focus on developing more sustainable and environmentally friendly alternatives.

One promising avenue is the adoption of electrochemical methods . The electro-oxidative sulfonylation of phenols with sodium arenesulfinates has been demonstrated as a practical and sustainable route to arylsulfonate esters, avoiding the need for external oxidants and proceeding under mild conditions. scispace.com Future work will likely extend this methodology to the synthesis of alkyl sulfonates like 1-methylethyl 1-pentanesulfonate, potentially utilizing alcohols and alternative sulfur sources.

Another key area is the use of greener reaction media and catalysts . Research into using aqueous bases and environmentally friendly solvents has already shown promise in affording sulfonate esters with good to excellent yields. eurjchem.com The development of solid acid catalysts, such as sulfonated carbon-based materials, offers a reusable and more sustainable alternative to homogeneous acid catalysts for esterification reactions. scirp.orgbeilstein-journals.orgresearchgate.net

Visible-light-induced synthesis represents another frontier in green chemistry. Photocatalytic methods are being explored for the synthesis of esters and their derivatives, often involving single electron transfer or energy transfer mechanisms under mild conditions. rsc.orgjustia.com The development of photocatalyst-free, visible-light-induced synthesis of sulfonate esters from arylazo sulfones has been reported, offering a novel and efficient procedure. rsc.org Applying these principles to the synthesis of alkyl sulfonates from readily available precursors will be a significant step forward.

| Synthesis Method | Reactants | Catalyst/Conditions | Yield | Sustainability Aspect |

| Electrochemical Oxidation | Phenols, Sodium Arenesulfinates | Undivided cell, Pt(-) and C(+) electrodes | Good to Excellent | Avoids external oxidants, mild conditions. scispace.com |

| Aqueous Base Method | Alcohols, Sulfonyl Chlorides | Aqueous NaOH or K2CO3, THF-H2O | 70-100% | Use of environmentally friendly solvents and bases. eurjchem.com |

| Visible-Light-Induced Synthesis | Arylazo sulfones, Alcohols, DABSO | CuI, HCl, Blue LED irradiation | High | Utilizes light as a sustainable energy source. rsc.org |

| Iodine-Induced Synthesis | Phenols, Sodium Sulfinates | I2, K2CO3 | Good to Excellent | Low-cost, green, and efficient. otavachemicals.com |

Discovery of Novel Catalytic Systems for Tailored Reactivity

The discovery of novel catalytic systems is paramount for achieving tailored reactivity and expanding the synthetic utility of sulfonate esters. Research in this area is moving beyond traditional methods to explore the potential of various metal and organocatalysts.

Indium-catalyzed sulfonylation has emerged as a facile and efficient method for preparing both sulfonamides and sulfonate esters from sulfonyl chlorides and alcohols. organic-chemistry.orgpsu.edu This method has shown generality for a range of substrates, including sterically hindered alcohols. psu.edu Further exploration of indium and other transition metal catalysts could lead to even more active and selective systems for the synthesis of compounds like this compound.

Copper-assisted cross-coupling reactions of sodium sulfinates with hydroxypyridines have been developed for the synthesis of pyridinyl sulfonate esters, demonstrating the potential of copper catalysis in this field. nih.gov Investigating the applicability of such copper-based systems for the synthesis of a broader range of sulfonate esters, including alkyl sulfonates, is a logical next step.

The use of ytterbium(III) trifluoromethanesulfonate has been shown to efficiently catalyze the reaction of primary and secondary alcohols with toluenesulfonic acid anhydride (B1165640) to yield alkyl tosylates under neutral and mild conditions. organic-chemistry.org The exploration of other Lewis acid catalysts could provide new avenues for the efficient synthesis of sulfonate esters.

| Catalyst | Reactants | Reaction Type | Yield | Key Advantage |

| Indium Metal | Alcohols, Sulfonyl Chlorides | Sulfonylation | Excellent | Mild conditions, applicable to sterically hindered substrates. psu.edu |

| Copper Bromide | Hydroxypyridines, Sodium Sulfinates | Cross-coupling | Good | Facile and cost-effective for heterocyclic sulfonate esters. nih.gov |

| Ytterbium(III) Trifluoromethanesulfonate | Alcohols, Toluenesulfonic Anhydride | Tosylation | High | Neutral and mild reaction conditions. organic-chemistry.org |

| 4-Methylpyridine N-oxide | Alcohols, Sulfonyl Chlorides | Sulfonylation | High | Amine-free conditions, applicable to base-sensitive substrates. organic-chemistry.org |

Exploration of Unconventional Reaction Pathways and Modes

Future research will delve into unconventional reaction pathways to unlock new synthetic possibilities for sulfonate esters. This includes exploring the reactivity of the sulfonate ester group beyond its traditional role as a leaving group.

A notable area of investigation is the cleavage of the S–O bond in aryl sulfonate esters. A mild, light-induced, transition-metal-free activation of the S–O bond has been reported, leading to the formation of sulfonyl radicals. acs.org These radicals can then participate in various transformations, such as the sulfonylation of vinylarenes. acs.org Applying this concept to alkyl sulfonates could open up new avenues for their use as sources of sulfonyl radicals.

The reaction of organolithium compounds with sulfonate esters has been shown to result in nucleophilic substitution on sulfur, leading to the formation of sulfones. cdnsciencepub.com This represents a departure from the more common C-O bond cleavage and highlights the potential for sulfonate esters to act as electrophilic sulfur sources.

Furthermore, the reaction of stable 4-nitrophenyl sulfonates as C1 synthons in a formal [2 + 1] annulation has demonstrated an unconventional [(2 + 2) − 1] pathway under basic conditions. rsc.org This discovery of new reaction modes for sulfonate esters is crucial for expanding their synthetic utility.

Integration of Machine Learning for Predictive Chemistry in Sulfonate Ester Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For sulfonate esters, these computational tools offer the potential to predict reactivity, optimize reaction conditions, and design novel molecules with desired properties.

ML models are being developed to predict reaction outcomes and yields . For instance, neural network models trained on large datasets of organic reactions can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov Such models could be applied to the synthesis of this compound and other sulfonate esters to identify optimal conditions, reducing the need for extensive experimental screening. The use of techniques like adaptive neuro-fuzzy inference systems (ANFIS) and artificial neural networks (ANN) has already been explored for modeling and optimizing the synthesis of methyl ester sulfonate. acs.org

Beyond reaction optimization, ML can be employed for the de novo design of functional molecules . By learning the relationship between chemical structure and properties, ML models can propose novel sulfonate ester-based compounds with specific functionalities. This is particularly relevant for the design of new catalysts, materials, and therapeutic agents. The development of unified deep learning models for reaction and retrosynthesis prediction will further accelerate the discovery of new synthetic routes and molecules. arxiv.org

Expansion of Synthetic Applications in Emerging Fields

The unique properties of sulfonate esters make them valuable building blocks for a variety of applications in emerging scientific fields. Future research will focus on expanding their use in areas such as materials science, chemical biology, and drug discovery.

In materials science , sulfonate ester-containing polymers are being investigated for various applications. For example, poly(sulfonate ester)s synthesized via acyclic diene metathesis (ADMET) polymerization are being explored as degradable polyethylene-like materials. rsc.org Additionally, polymers containing sulfonate groups can exhibit stimuli-responsive behavior, making them suitable for applications in drug delivery, sensors, and artificial muscles. scispace.compsu.eduacs.orgrsc.orgresearchgate.net The incorporation of sulfonate ester photoacid generators into polymers is also a key area of research for photoresist materials. nih.gov

In chemical biology , sulfonate esters are being utilized as electrophilic warheads for the development of targeted covalent inhibitors (TCIs) . otavachemicals.comacs.org These inhibitors form stable bonds with specific amino acid residues in proteins, offering enhanced potency and prolonged therapeutic effects. otavachemicals.comacs.org Sulfonyl fluorides, a related class of compounds, have been shown to react with serine, threonine, lysine, tyrosine, cysteine, and histidine residues, highlighting the potential for developing highly selective probes and inhibitors. rsc.org

The application of sulfonate esters in bioconjugation is another rapidly growing area. Their ability to act as linkers facilitates the connection of different molecular entities, such as in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. acs.org The development of novel sulfonate ester-based prodrugs is also an active area of research. researchgate.net

Q & A

Q. What synthetic methods are reported for Sodium 1-pentanesulfonate, and how do reaction conditions influence yield and purity?

Sodium 1-pentanesulfonate is synthesized via nucleophilic substitution using 1-chloropentane, sodium sulfite, and copper in ethanol under reflux for 40 hours . Key parameters include:

- Reagent stoichiometry : Excess sodium sulfite ensures complete sulfonation.

- Reaction duration : Prolonged reflux (~40 hours) maximizes conversion.

- Catalyst role : Copper facilitates the reaction by stabilizing intermediates. Post-synthesis, purity is enhanced through recrystallization or dialysis. Yield optimization requires careful control of temperature and solvent ratios.

Q. How is Sodium 1-pentanesulfonate employed in mobile phase preparation for reversed-phase HPLC, and what are the critical parameters for optimal chromatographic performance?

As an ion-pair reagent, Sodium 1-pentanesulfonate improves retention and resolution of polar analytes. A typical mobile phase combines methanol and 1-pentanesulfonate sodium solution (60:40 v/v) with 1 mL glacial acetic acid per 400 mL aqueous phase . Critical parameters:

- pH adjustment : Acetic acid maintains a pH ~3–4, enhancing ionization.

- Surfactant concentration : 0.5–5 mM balances hydrophobic interactions.

- Degassing : Prevents bubble formation in columns .

Advanced Research Questions

Q. In micellar electrokinetic chromatography (MEKC), how do Sodium 1-pentanesulfonate concentration and buffer pH affect peptide separation efficiency?

Sodium 1-pentanesulfonate acts as a pseudostationary phase in MEKC. Optimal conditions for peptide analysis include:

- Surfactant concentration : 20–50 mM improves micelle formation, reducing peptide aggregation .

- Buffer pH : pH 7–9 enhances electroosmotic flow and analyte ionization.

- Methodological adjustments : For complex biological samples, pre-treatment (e.g., solid-phase extraction) reduces matrix interference. Data interpretation requires normalization against migration time variability caused by micelle-electrolyte interactions .

Q. When substituting Sodium 1-hexanesulfonate with Sodium 1-pentanesulfonate in pharmaceutical HPLC analysis, what validation steps ensure method equivalency?

Substitution alters retention times and selectivity due to differences in alkyl chain length. Validation steps include:

- System suitability : Compare resolution (≥1.5), tailing factor (<2), and plate count (>2000) between methods .

- Linearity and accuracy : Calibrate over 80–120% of target concentration (R² > 0.995) and spike recovery tests (95–105%).

- Data contradiction resolution : If retention shifts occur, adjust organic modifier (methanol/acetonitrile) ratios or gradient profiles .

Q. What experimental approaches evaluate Sodium 1-pentanesulfonate’s role as a surfactant in drug release from water-in-oil-in-water (W/O/W) emulsions?

Sodium 1-pentanesulfonate stabilizes the W/O/W interface, modulating drug release kinetics. Methodologies include:

- Emulsion preparation : Use 1–3% (w/v) surfactant, homogenized at 10,000 rpm for 5 minutes.

- Release profiling : Dialysis or Franz diffusion cells quantify drug release under sink conditions.

- Kinetic modeling : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models. Discrepancies in release rates (e.g., burst vs. sustained) are resolved by adjusting surfactant-to-oil ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.